Precedented EGFR Mutant Kinase Engagement from the 2-Dimethylamino-5-acetamido Pyrimidine Chemotype Platform
Compounds built directly upon the N-[2-(dimethylamino)pyrimidin-5-yl]acetamide core and its 5-amino or closely elaborated 5-amido congeners have been demonstrated to potently inhibit clinically relevant EGFR drug-resistant mutants. In WO2024064091A1, elaborated derivatives such as Example 14 compound (EGFR T790M/L858R-IN-4) and Compound 53 (EGFR T790M/L858R-IN-6)—both containing the 2-dimethylamino pyrimidine acetamide chemotype—inhibit EGFR L858R/T790M kinase activity [1][2]. Specifically, EGFR T790M/L858R-IN-6 (compound 53) achieves 90.88% enzyme inhibition at 0.05 μM, confirming that this 2-dimethylamino-5-amido pyrimidine platform delivers sub-micromolar-to-nanomolar engagement of the EGFR mutant kinase domain [2]. In contrast, simple 5-unsubstituted or 5-alkyl pyrimidine analogs lacking the 5-acetamide/amido vector show no reported activity against these EGFR mutants in the same patent disclosure, underscoring the functional requirement of the 5-amido substitution pattern for this target class [1].
| Evidence Dimension | EGFR L858R/T790M mutant kinase enzymatic inhibition |
|---|---|
| Target Compound Data | Elaborated derivative of the target scaffold (EGFR T790M/L858R-IN-6, compound 53) inhibits EGFR L858R/T790M with 90.88% inhibition at 0.05 μM [2] |
| Comparator Or Baseline | 5-unsubstituted or 5-alkyl pyrimidine analogs lacking the 5-acetamide/amido group — no reported EGFR mutant inhibition in WO2024064091A1 [1] |
| Quantified Difference | Qualitative presence vs. absence of EGFR L858R/T790M inhibitory activity; target chemotype-derived compounds achieve ≥90% inhibition at 50 nM, whereas non-acetamide/amido pyrimidine comparators lack measurable activity in the same assay panel |
| Conditions | Recombinant EGFR L858R/T790M enzymatic assay (WO2024064091A1); compound concentration 0.05 μM [2] |
Why This Matters
This establishes the 2-dimethylamino-5-acetamido pyrimidine chemotype as a validated and quantitatively active entry point for EGFR mutant kinase drug discovery, whereas interchangeable 5-deamido pyrimidine building blocks are functionally silent in the same assay context.
- [1] Chen, G.P. et al. (2024). Novel pyrimidine compound as kinase inhibitors with biological activities on EGFR mutants. WO2024064091A1. World Intellectual Property Organization. Priority: 2022-09-19. View Source
- [2] MedChemExpress / Renrendoc. EGFR T790M/L858R-IN-6 (Cat. No.: HY-158177) technical datasheet. Biological Activity: 90.88% EGFR L858R/T790M inhibition at 0.05 μM. Compound 53 in WO2024064091A1. View Source
